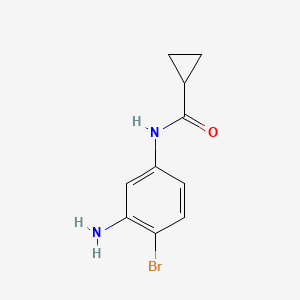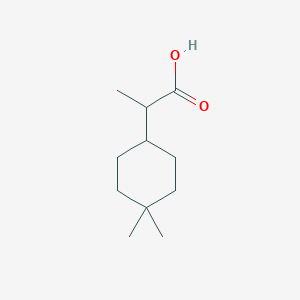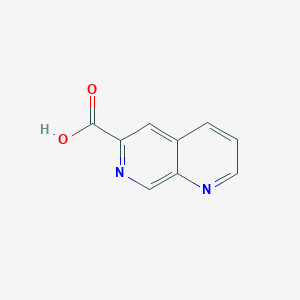
5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Overview
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs . The compound also contains a pyrimidine ring, which is a key component of several important biomolecules, including nucleotides in DNA and RNA.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of certain compounds .Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 4-Hydroxypiperidine, a related compound, is a solid at room temperature and soluble in water .Scientific Research Applications
Drug Synthesis and Design
Piperidine derivatives are crucial in the synthesis of drugs due to their presence in over twenty classes of pharmaceuticals . The structure of this compound suggests potential use in the design of novel medications, leveraging its piperidine moiety for therapeutic efficacy.
Pharmacological Research
The pharmacological applications of piperidine derivatives are extensive. They are used in the discovery and biological evaluation of potential drugs, particularly for their activity in central nervous system disorders . This compound could be investigated for similar applications.
Anticancer Agents
Piperidine derivatives have shown promise as anticancer agents. The unique structure of this compound may interact with cancer cell pathways, offering a new avenue for anticancer drug development .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new treatments for infections. This compound’s structure could be key in synthesizing agents targeting resistant strains .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives are known for their analgesic and anti-inflammatory properties. Research into this compound could lead to the development of new pain relievers and anti-inflammatory medications .
Antiviral and Antimalarial Research
The compound’s framework could be utilized in the synthesis of antiviral and antimalarial drugs, contributing to the fight against viral infections and malaria .
Neurodegenerative Disease Treatment
Given the importance of piperidine derivatives in neurological applications, this compound could be pivotal in creating treatments for neurodegenerative diseases like Alzheimer’s .
Antipsychotic and Antidepressant Development
The structure of this compound suggests potential use in the development of antipsychotic and antidepressant drugs, which could help address various mental health conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c15-6-1-3-14(4-2-6)5-7-8(10(17)18)12-11(19)13-9(7)16/h6,15H,1-5H2,(H,17,18)(H2,12,13,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDYIORJLLNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(NC(=O)NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Hydroxypiperidin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine](/img/structure/B1407070.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)


